Dec-7-enyl acetate
Overview
Description
Dec-7-enyl acetate, also known as (E)-dec-7-enyl acetate, is a carboxylic ester with the molecular formula C12H22O2. It is characterized by its pleasant fruity odor and is commonly used in the fragrance industry. The compound is a derivative of dec-7-en-1-ol, where the hydroxyl group is replaced by an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-7-enyl acetate can be synthesized through the esterification of dec-7-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where dec-7-en-1-ol and acetic acid are fed into a reactor containing a solid acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dec-7-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dec-7-en-1-ol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Dec-7-en-1-ol and acetic acid.
Reduction: Dec-7-en-1-ol.
Substitution: Various substituted dec-7-enyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dec-7-enyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the fragrance industry for its pleasant odor.
Mechanism of Action
The mechanism of action of dec-7-enyl acetate in biological systems is not fully understood. it is believed to interact with olfactory receptors in insects, potentially acting as a pheromone. In antimicrobial studies, it may disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Dec-2-enyl acetate
- Dec-3-enyl acetate
- Dec-4-enyl acetate
Comparison
Dec-7-enyl acetate is unique due to the position of the double bond at the 7th carbon, which influences its chemical reactivity and biological activity. Other similar compounds, such as dec-2-enyl acetate and dec-3-enyl acetate, have different positions of the double bond, leading to variations in their properties and applications.
Properties
IUPAC Name |
dec-7-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOHUYGDZACDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336952 | |
Record name | dec-7-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13857-03-9 | |
Record name | dec-7-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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